

# A Comprehensive Spectroscopic Analysis of 3-Cyano-2-methylphenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Cyano-2-methylphenylboronic acid

**Cat. No.:** B1371275

[Get Quote](#)

## Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic characterization of **3-Cyano-2-methylphenylboronic acid**, a critical reagent and building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a field-proven perspective on how to acquire, interpret, and integrate spectroscopic data to unequivocally confirm the structure and purity of this compound. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for drug development and research professionals.

## Molecular Identity and Structural Framework

**3-Cyano-2-methylphenylboronic acid** is an ortho-substituted toluyl derivative featuring both a nitrile and a boronic acid moiety. These functional groups impart unique reactivity and spectroscopic characteristics, making it a versatile synthon. Understanding its core structure is the foundational step for all subsequent spectroscopic analysis.

Key Compound Data:

Property	Value	Source
CAS Number	<b>313546-19-9</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a>

| Molecular Weight | 160.97 g/mol |[\[2\]](#) |

Below is a diagram of the molecular structure, which serves as our reference for interpreting the spectral data.

Caption: Molecular Structure of **3-Cyano-2-methylphenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For **3-Cyano-2-methylphenylboronic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide a detailed map of the carbon-hydrogen framework.

### <sup>1</sup>H NMR Analysis: Mapping the Protons

Expertise & Experience: The choice of solvent is critical for analyzing boronic acids. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is preferred over chloroform (CDCl<sub>3</sub>) for its ability to solubilize the polar compound and to observe the exchangeable B(OH)<sub>2</sub> protons, which often appear as a broad singlet.

Experimental Protocol (<sup>1</sup>H NMR):

- Sample Preparation: Accurately weigh 5-10 mg of **3-Cyano-2-methylphenylboronic acid** and dissolve it in ~0.7 mL of DMSO-d<sub>6</sub>. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is advantageous for resolving the coupled aromatic protons.
- Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections. Integrate the signals to determine the relative proton ratios.

**Data Interpretation:** The  $^1\text{H}$  NMR spectrum will exhibit distinct signals corresponding to the methyl, aromatic, and boronic acid protons.

Proton Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
-CH <sub>3</sub>	~2.5	Singlet (s)	3H	The methyl group is adjacent to an aromatic ring, resulting in a characteristic downfield shift.
Aromatic -CH	7.5 - 8.0	Multiplet (m)	3H	The three aromatic protons will show complex splitting patterns (doublets, triplets) due to coupling with each other. Their exact shifts are influenced by the electron-withdrawing cyano group and the boronic acid.

---

				These acidic protons are exchangeable and their signal is often broad.
-B(OH) <sub>2</sub>	8.0 - 8.5 (variable)	Broad Singlet (br s)	2H	The chemical shift can vary with concentration and water content in the solvent.

---

## <sup>13</sup>C NMR Analysis: The Carbon Skeleton

Trustworthiness: A standard <sup>13</sup>C NMR experiment provides a count of unique carbon environments. To validate assignments, especially for quaternary carbons which can have weak signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended. This helps differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

Experimental Protocol (<sup>13</sup>C NMR):

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.
- Instrumentation: Use the same spectrometer (e.g., 400 MHz, corresponding to a <sup>13</sup>C frequency of ~100 MHz).
- Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time and a larger number of scans are required compared to <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation: The molecule has 8 unique carbon atoms, and the spectrum should reflect this.

Carbon Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
-CH <sub>3</sub>	20 - 25	Typical range for a methyl group attached to an aromatic ring.
-C≡N	115 - 120	The nitrile carbon is a quaternary carbon with a characteristic shift in this region.[5]
Aromatic C-H	125 - 140	Aromatic carbons appear in this range, with specific shifts influenced by substituents.[6]
Aromatic C-B	130 - 140 (often weak)	The carbon directly attached to the boron atom. The signal can be broad or weak due to quadrupolar relaxation of the boron nucleus.
Aromatic C-CN	~110	The electron-withdrawing nature of the nitrile group shields this carbon.
Aromatic C-CH <sub>3</sub>	~145	The carbon bearing the methyl group is deshielded.

## Infrared (IR) Spectroscopy

**Expertise & Experience:** IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, the sharp, intense nitrile (C≡N) stretch and the broad hydroxyl (O-H) stretch from the boronic acid are unmistakable signatures.

Experimental Protocol (FT-IR):

- Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, efficient choice that requires minimal sample preparation. Alternatively, the traditional KBr pellet

method can be used.

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- Acquisition: Collect the spectrum over the standard mid-IR range (4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be collected first.
- Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups in the molecule.

**Spectral Interpretation:** The IR spectrum provides a functional group "fingerprint."

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Appearance	Rationale
O-H Stretch (Boronic Acid)	3200 - 3500	Broad, strong	Characteristic of hydrogen-bonded O-H groups in the solid state.
Aromatic C-H Stretch	3000 - 3100	Sharp, medium	Absorption just above 3000 cm <sup>-1</sup> is a hallmark of sp <sup>2</sup> C-H bonds.[7]
Aliphatic C-H Stretch	2850 - 3000	Sharp, medium	Absorption from the methyl group's sp <sup>3</sup> C-H bonds.[7]
C≡N Stretch (Nitrile)	2220 - 2240	Sharp, strong	This is a highly diagnostic peak. Its position indicates conjugation with the aromatic ring.[8]
Aromatic C=C Stretch	1600 - 1450	Multiple sharp bands	These absorptions correspond to the vibrations of the phenyl ring.
B-O Stretch (Boronic Acid)	1310 - 1380	Strong	A characteristic vibration for the boron-oxygen bond.

## Mass Spectrometry (MS)

**Trustworthiness:** High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming molecular formula. By providing a mass measurement with high accuracy (typically <5 ppm error), it offers an unambiguous validation of the elemental composition.

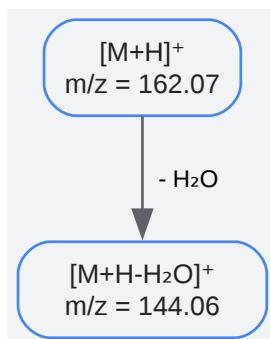
**Experimental Protocol (LC-MS/HRMS):**

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. It can be run in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
- Instrumentation: Inject the sample into a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC step helps purify the sample before it enters the mass analyzer.
- Data Analysis: Identify the molecular ion peak and compare its measured exact mass to the theoretical exact mass calculated for  $C_8H_8BNO_2$ .

**Data Interpretation:** The primary goal is to find the molecular ion. Fragmentation patterns can provide further structural confirmation.

Ion Adduct	Theoretical m/z	Observed m/z	Rationale
$[M+H]^+$	162.0721	Expected within 5 ppm	Protonated molecule, commonly observed in positive ESI mode. <sup>[4]</sup>
$[M-H]^-$	160.0575	Expected within 5 ppm	Deprotonated molecule, observed in negative ESI mode. <sup>[4]</sup>
$[M+Na]^+$	184.0540	Expected within 5 ppm	Sodium adduct, common when sodium salts are present. <sup>[4]</sup>
$[M+H-H_2O]^+$	144.0621	Expected within 5 ppm	A common fragment resulting from the loss of a water molecule from the boronic acid moiety. <sup>[4]</sup>

A plausible fragmentation pathway initiated by the loss of water is shown below. This is a key diagnostic fragmentation for phenylboronic acids.

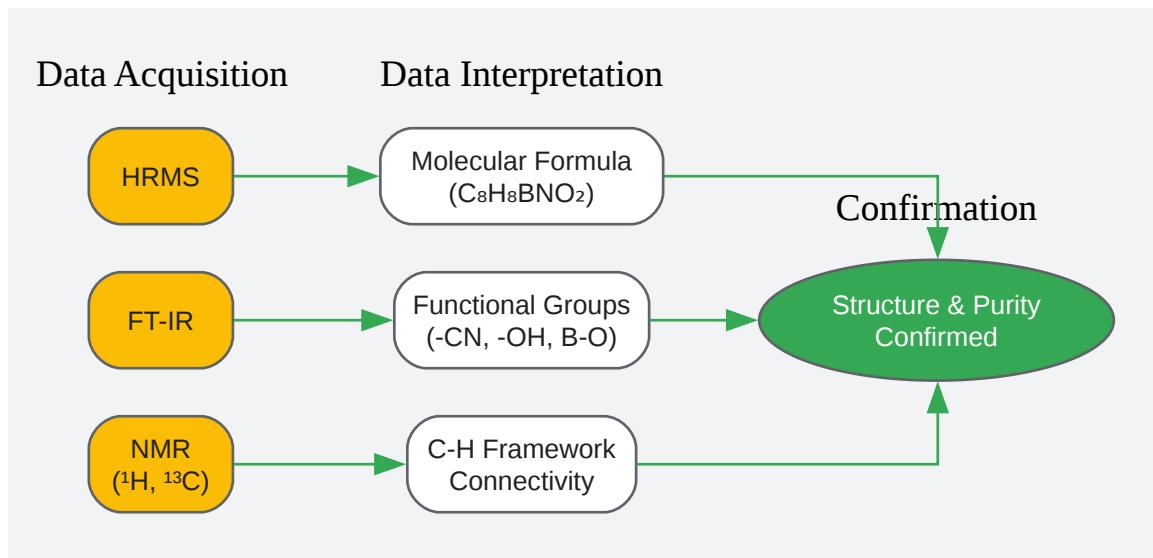


[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway for **3-Cyano-2-methylphenylboronic acid**.

## Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. This workflow ensures a comprehensive and irrefutable structural confirmation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Cyano-2-methylphenylboronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 3-Cyano-2-Methylphenylboronic acid | 313546-19-9 [chemicalbook.com]
- 4. PubChemLite - 3-cyano-2-methylphenylboronic acid (C8H8BNO2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 3-Cyano-2-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371275#spectroscopic-data-of-3-cyano-2-methylphenylboronic-acid-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)